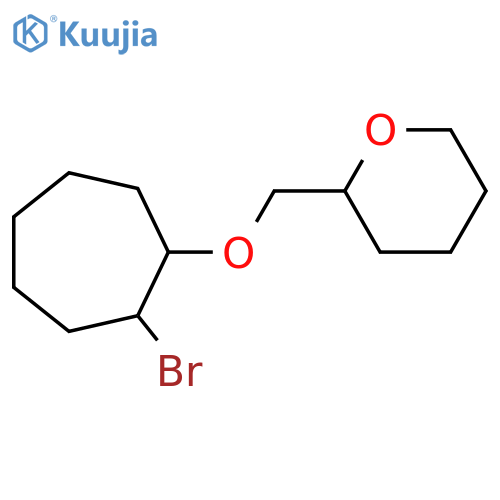

Cas no 1250149-45-1 (2-{(2-bromocycloheptyl)oxymethyl}oxane)

1250149-45-1 structure

商品名:2-{(2-bromocycloheptyl)oxymethyl}oxane

2-{(2-bromocycloheptyl)oxymethyl}oxane 化学的及び物理的性質

名前と識別子

-

- 2-{(2-bromocycloheptyl)oxymethyl}oxane

- 2-{[(2-bromocycloheptyl)oxy]methyl}oxane

- EN300-1132471

- 1250149-45-1

-

- インチ: 1S/C13H23BrO2/c14-12-7-2-1-3-8-13(12)16-10-11-6-4-5-9-15-11/h11-13H,1-10H2

- InChIKey: UYEDOGWKIDQEIS-UHFFFAOYSA-N

- ほほえんだ: BrC1CCCCCC1OCC1CCCCO1

計算された属性

- せいみつぶんしりょう: 290.08814g/mol

- どういたいしつりょう: 290.08814g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

2-{(2-bromocycloheptyl)oxymethyl}oxane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1132471-1.0g |

2-{[(2-bromocycloheptyl)oxy]methyl}oxane |

1250149-45-1 | 1g |

$728.0 | 2023-06-09 | ||

| Enamine | EN300-1132471-1g |

2-{[(2-bromocycloheptyl)oxy]methyl}oxane |

1250149-45-1 | 95% | 1g |

$914.0 | 2023-10-26 | |

| Enamine | EN300-1132471-10g |

2-{[(2-bromocycloheptyl)oxy]methyl}oxane |

1250149-45-1 | 95% | 10g |

$3929.0 | 2023-10-26 | |

| Enamine | EN300-1132471-0.25g |

2-{[(2-bromocycloheptyl)oxy]methyl}oxane |

1250149-45-1 | 95% | 0.25g |

$840.0 | 2023-10-26 | |

| Enamine | EN300-1132471-0.05g |

2-{[(2-bromocycloheptyl)oxy]methyl}oxane |

1250149-45-1 | 95% | 0.05g |

$768.0 | 2023-10-26 | |

| Enamine | EN300-1132471-0.1g |

2-{[(2-bromocycloheptyl)oxy]methyl}oxane |

1250149-45-1 | 95% | 0.1g |

$804.0 | 2023-10-26 | |

| Enamine | EN300-1132471-2.5g |

2-{[(2-bromocycloheptyl)oxy]methyl}oxane |

1250149-45-1 | 95% | 2.5g |

$1791.0 | 2023-10-26 | |

| Enamine | EN300-1132471-10.0g |

2-{[(2-bromocycloheptyl)oxy]methyl}oxane |

1250149-45-1 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1132471-5g |

2-{[(2-bromocycloheptyl)oxy]methyl}oxane |

1250149-45-1 | 95% | 5g |

$2650.0 | 2023-10-26 | |

| Enamine | EN300-1132471-0.5g |

2-{[(2-bromocycloheptyl)oxy]methyl}oxane |

1250149-45-1 | 95% | 0.5g |

$877.0 | 2023-10-26 |

2-{(2-bromocycloheptyl)oxymethyl}oxane 関連文献

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

1250149-45-1 (2-{(2-bromocycloheptyl)oxymethyl}oxane) 関連製品

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量